molecular formula C16H9Cl2N3O3S B2908084 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-65-2

5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2908084
CAS No.: 476282-65-2
M. Wt: 394.23
InChI Key: LMDLVXBOMBDINL-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at position 2. Its structure includes:

  • A nitro group at position 2 of the benzamide core.
  • A chlorine atom at position 5 of the benzamide.
  • A thiazole ring linked to the amide nitrogen, with a 4-chlorophenyl substituent at position 4 of the thiazole.

Properties

IUPAC Name

5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-10-3-1-9(2-4-10)13-8-25-16(19-13)20-15(22)12-7-11(18)5-6-14(12)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDLVXBOMBDINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-4-(4-chlorophenyl)thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference ID
5-Chloro-N-{(2S)-1-[(4-chlorophenyl)amino]-3-methyl-1-oxopropan-2-yl}-2-hydroxybenzamide Hydroxy group at position 2 (instead of nitro) 353.20 Reduced electron-withdrawing effects; altered H-bonding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Difluoro substitution at positions 2 and 4 of benzamide 274.69 Increased hydrophobicity; altered electronic properties
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Methoxy and methyl groups on phenyl ring 414.81 Enhanced lipophilicity; steric hindrance
4-Chloro-N-[(2S)-1-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-3-nitrobenzamide Thiadiazole ring (vs. thiazole); ethyl substituent 438.30 Different heterocycle; altered metabolic stability
N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide Thiadiazole ring; phenoxymethyl group 392.84 Increased steric bulk; potential for π-π interactions

Pharmacological and Biochemical Implications

  • Nitro Group vs. In contrast, the hydroxy analog () may exhibit weaker enzyme inhibition due to reduced electron withdrawal.
  • Thiazole vs. Thiadiazole : Replacement of the thiazole ring with a thiadiazole (e.g., ) introduces additional nitrogen atoms, altering electronic distribution and solubility. Thiadiazoles are often associated with improved metabolic stability but may reduce bioavailability.
  • Conversely, fluoro substitutions () balance hydrophobicity with electronic effects.

Physicochemical Properties

  • Crystallography: The target compound’s nitro group participates in non-classical hydrogen bonds (e.g., C–H⋯O interactions), stabilizing its crystal lattice . Analogs with hydroxy groups () form classical N–H⋯N hydrogen bonds, leading to dimeric structures.
  • Solubility : The nitro group reduces aqueous solubility compared to hydroxy or methoxy analogs, which may require formulation adjustments for drug delivery.

Biological Activity

5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, antibacterial, and enzyme inhibitory activities, supported by data tables and relevant case studies.

  • Molecular Formula : C13H10ClN3O2S
  • Molecular Weight : 295.75 g/mol
  • CAS Number : 79340-16-2

Antidiabetic Activity

Recent studies have highlighted the potential of nitrobenzamide derivatives in managing diabetes. For instance, derivatives similar to 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide have shown promising results as inhibitors of α-glucosidase and α-amylase enzymes.

Table 1: Inhibitory Activity against α-Glucosidase

CompoundIC50 (μM)Reference
5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamideTBDCurrent Study
Acarbose39.48
Compound 5o10.75

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like the nitro group enhances inhibitory activity against these enzymes, which is critical for controlling postprandial blood sugar levels.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar thiazole derivatives have demonstrated moderate to strong activity against various bacterial strains.

Table 2: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

These findings suggest that 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide could be a candidate for developing new antibacterial agents.

Enzyme Inhibition

In addition to its antidiabetic and antibacterial properties, the compound has been investigated for its potential as an enzyme inhibitor. Specific focus has been on acetylcholinesterase (AChE) and urease inhibition.

Table 3: Enzyme Inhibition Activity

CompoundAChE IC50 (μM)Urease IC50 (μM)Reference
5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamideTBDTBDCurrent Study
Standard2530

The inhibition of AChE is particularly significant in the context of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Antidiabetic Studies : A study conducted on a series of nitrobenzamide derivatives demonstrated that modifications in the substituents significantly affected their biological activity. The most active compound exhibited an IC50 value of 10.75 μM against α-glucosidase, suggesting that similar modifications could enhance the efficacy of our compound .
  • Antibacterial Screening : In a comparative study, compounds with thiazole rings showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of chlorine atoms was found to increase activity due to enhanced lipophilicity and interaction with bacterial membranes .
  • Enzyme Interaction Studies : Docking studies revealed that the compound forms strong hydrogen bonds with key residues in the active sites of AChE and urease, indicating a potential mechanism for its inhibitory effects .

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